molecular formula C34H70N4O2.C2H4O2<br>C36H74N4O4 B12675402 N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate CAS No. 93918-65-1

N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate

Cat. No.: B12675402
CAS No.: 93918-65-1
M. Wt: 627.0 g/mol
InChI Key: BJWVVAADNRYORN-UHFFFAOYSA-N
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Description

N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate is a chemical compound with the molecular formula C34H70N4O2.C2H4O2 and a molecular weight of 627.00. This compound is known for its unique structure, which includes two myristamide groups connected by an ethylenebis(iminoethylene) linker and an acetate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate typically involves the reaction of myristic acid with ethylenediamine to form the intermediate N,N’-[Ethylenebis(iminoethylene)]bismyristamide. This intermediate is then reacted with acetic acid to produce the final monoacetate compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the myristamide groups.

    Reduction: Reduced forms of the ethylenebis(iminoethylene) linker.

    Substitution: Substituted derivatives where the acetate group is replaced by other functional groups.

Scientific Research Applications

N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Employed in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[Ethylenebis(iminoethylene)]bismyristamide
  • N,N’-[Ethylenebis(iminoethylene)]bismyristamide diacetate
  • N,N’-[Ethylenebis(iminoethylene)]bismyristamide hydrochloride

Uniqueness

N,N’-[Ethylenebis(iminoethylene)]bismyristamide monoacetate is unique due to its monoacetate group, which imparts distinct chemical properties compared to its diacetate and hydrochloride counterparts. This uniqueness makes it particularly valuable in specific research applications where precise control over chemical reactivity and biological activity is required.

Properties

CAS No.

93918-65-1

Molecular Formula

C34H70N4O2.C2H4O2
C36H74N4O4

Molecular Weight

627.0 g/mol

IUPAC Name

acetic acid;N-[2-[2-[2-(tetradecanoylamino)ethylamino]ethylamino]ethyl]tetradecanamide

InChI

InChI=1S/C34H70N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(39)37-31-29-35-27-28-36-30-32-38-34(40)26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h35-36H,3-32H2,1-2H3,(H,37,39)(H,38,40);1H3,(H,3,4)

InChI Key

BJWVVAADNRYORN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCC.CC(=O)O

Origin of Product

United States

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